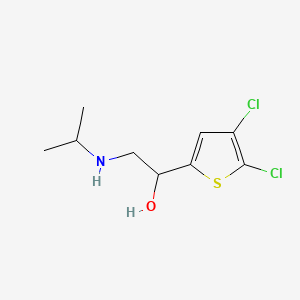
4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications. The presence of chlorine atoms and an amino group in the structure suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” typically involves multi-step organic reactions. A common synthetic route may include:
Halogenation: Introduction of chlorine atoms to the thiophene ring.
Aminomethylation: Addition of the amino group to the thiophene ring.
Alcohol Formation: Introduction of the hydroxyl group to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include:
Catalytic Reactions: Use of catalysts to enhance reaction rates.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the chlorine atoms to hydrogen.
Substitution: Replacement of the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dechlorinated thiophene derivative.
Substitution: Formation of a substituted thiophene derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a potential pharmaceutical agent with therapeutic properties.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine atoms and an amino group may enhance its binding affinity and specificity. The compound may exert its effects through:
Inhibition: Blocking the activity of specific enzymes or receptors.
Activation: Enhancing the activity of specific enzymes or receptors.
Modulation: Altering the expression of specific genes or proteins.
Comparison with Similar Compounds
“4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Known for its use in organic synthesis.
2-Aminothiophene: Known for its biological activity.
2,5-Dichlorothiophene: Known for its use in the synthesis of agrochemicals.
The uniqueness of “this compound” lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
CAS No. |
38450-47-4 |
|---|---|
Molecular Formula |
C9H13Cl2NOS |
Molecular Weight |
254.18 g/mol |
IUPAC Name |
1-(4,5-dichlorothiophen-2-yl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C9H13Cl2NOS/c1-5(2)12-4-7(13)8-3-6(10)9(11)14-8/h3,5,7,12-13H,4H2,1-2H3 |
InChI Key |
ODIXQEOGUCVTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(S1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















